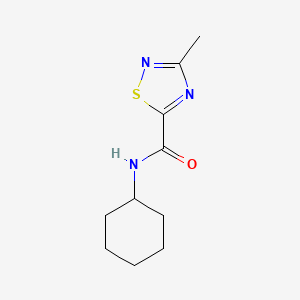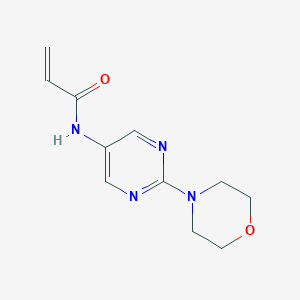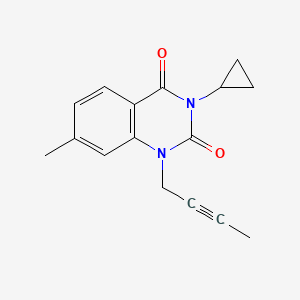
1-(3-Chlorophenyl)-3-(4-(indoline-1-carbonyl)thiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-3-(4-(indoline-1-carbonyl)thiazol-2-yl)urea, also known as CTI, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of urea derivatives, which have shown promising results in the treatment of various diseases. CTI has been found to have a wide range of biological activities, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of 1-(3-Chlorophenyl)-3-(4-(indoline-1-carbonyl)thiazol-2-yl)urea is not fully understood. However, it has been proposed that 1-(3-Chlorophenyl)-3-(4-(indoline-1-carbonyl)thiazol-2-yl)urea exerts its biological effects by inhibiting the activity of certain enzymes, including topoisomerase II and histone deacetylase. These enzymes play important roles in cell growth and proliferation, and their inhibition by 1-(3-Chlorophenyl)-3-(4-(indoline-1-carbonyl)thiazol-2-yl)urea can lead to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
1-(3-Chlorophenyl)-3-(4-(indoline-1-carbonyl)thiazol-2-yl)urea has been found to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. 1-(3-Chlorophenyl)-3-(4-(indoline-1-carbonyl)thiazol-2-yl)urea has also been found to have anti-oxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(3-Chlorophenyl)-3-(4-(indoline-1-carbonyl)thiazol-2-yl)urea is its broad range of biological activities, which makes it a promising candidate for further research. 1-(3-Chlorophenyl)-3-(4-(indoline-1-carbonyl)thiazol-2-yl)urea has also been found to have low toxicity, making it a safer alternative to other chemotherapeutic agents. However, one of the limitations of 1-(3-Chlorophenyl)-3-(4-(indoline-1-carbonyl)thiazol-2-yl)urea is its low solubility, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of 1-(3-Chlorophenyl)-3-(4-(indoline-1-carbonyl)thiazol-2-yl)urea and its potential side effects.
Future Directions
There are several future directions for research on 1-(3-Chlorophenyl)-3-(4-(indoline-1-carbonyl)thiazol-2-yl)urea. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 1-(3-Chlorophenyl)-3-(4-(indoline-1-carbonyl)thiazol-2-yl)urea. Another area of research is the optimization of 1-(3-Chlorophenyl)-3-(4-(indoline-1-carbonyl)thiazol-2-yl)urea for specific therapeutic applications, such as cancer treatment. Additionally, more research is needed to fully understand the mechanism of action of 1-(3-Chlorophenyl)-3-(4-(indoline-1-carbonyl)thiazol-2-yl)urea and its potential side effects. Finally, the development of novel 1-(3-Chlorophenyl)-3-(4-(indoline-1-carbonyl)thiazol-2-yl)urea derivatives with improved properties is an area of active research.
Synthesis Methods
The synthesis of 1-(3-Chlorophenyl)-3-(4-(indoline-1-carbonyl)thiazol-2-yl)urea involves the condensation of 3-chloroaniline with indoline-1-carboxylic acid, followed by the reaction of the resulting intermediate with thiosemicarbazide and isocyanate. The final product is obtained after purification through recrystallization. This synthesis method has been optimized to yield high purity and yield of 1-(3-Chlorophenyl)-3-(4-(indoline-1-carbonyl)thiazol-2-yl)urea.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(4-(indoline-1-carbonyl)thiazol-2-yl)urea has been extensively studied for its potential therapeutic applications. It has been found to have anti-cancer, anti-inflammatory, anti-microbial, and anti-tumor properties. 1-(3-Chlorophenyl)-3-(4-(indoline-1-carbonyl)thiazol-2-yl)urea has been shown to inhibit the growth of various cancer cells, including lung, breast, and prostate cancer cells. It has also been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. 1-(3-Chlorophenyl)-3-(4-(indoline-1-carbonyl)thiazol-2-yl)urea has also shown promise as an antimicrobial agent, with activity against both gram-positive and gram-negative bacteria.
properties
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(2,3-dihydroindole-1-carbonyl)-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2S/c20-13-5-3-6-14(10-13)21-18(26)23-19-22-15(11-27-19)17(25)24-9-8-12-4-1-2-7-16(12)24/h1-7,10-11H,8-9H2,(H2,21,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKFXKCTKPQFPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1-(2-fluoropyridine-4-carbonyl)piperidin-3-yl]sulfonyl}-2,3-dihydro-1H-indole](/img/structure/B2949089.png)
![N-[[1-Phenyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2949090.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2949091.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2949095.png)


![2-Methoxyethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2949098.png)
![2-((2-Methoxybenzyl)thio)benzo[d]thiazole](/img/structure/B2949100.png)
![3-(3,4-dimethoxyphenyl)-2-methyl-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2949101.png)

![N-(2-fluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2949106.png)

![5-(tert-Butoxycarbonyl)-5-azaspiro[2.3]hexane-4-carboxylic acid](/img/structure/B2949109.png)